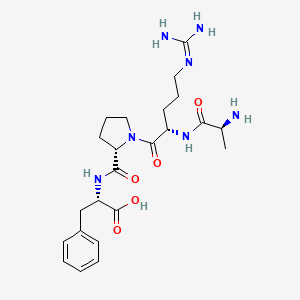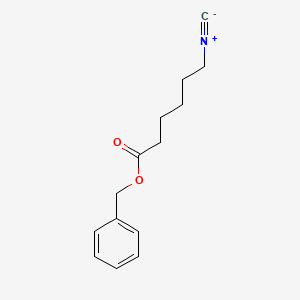
Benzyl 6-isocyanohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 6-isocyanohexanoate is an organic compound characterized by the presence of both benzyl and isocyano functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6-isocyanohexanoate typically involves the reaction of benzyl halides with silver salts and trimethylsilyl cyanide, followed by cleavage of the carbon-silicon bond to afford the corresponding isocyanides . This method is advantageous due to its high yield and relatively mild reaction conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for scalability and safety.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 6-isocyanohexanoate undergoes various chemical reactions, including:
Substitution: The isocyano group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as amines and alcohols are frequently used under mild conditions to form ureas and carbamates.
Major Products:
Oxidation: Benzylic alcohols and carboxylic acids.
Substitution: Ureas and carbamates.
Aplicaciones Científicas De Investigación
Benzyl 6-isocyanohexanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in multicomponent reactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Benzyl 6-isocyanohexanoate exerts its effects involves the reactivity of the isocyano group. This group can act as both a nucleophile and an electrophile, enabling it to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Benzyl isocyanate: Shares the isocyano functional group but differs in the length and structure of the carbon chain.
Benzyl isothiocyanate: Similar in structure but contains a sulfur atom, leading to different reactivity and applications.
Uniqueness: Benzyl 6-isocyanohexanoate is unique due to its extended carbon chain, which imparts different physical and chemical properties compared to shorter-chain isocyanides. This makes it particularly useful in applications requiring specific spatial and electronic characteristics.
Propiedades
Número CAS |
244221-07-6 |
|---|---|
Fórmula molecular |
C14H17NO2 |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
benzyl 6-isocyanohexanoate |
InChI |
InChI=1S/C14H17NO2/c1-15-11-7-3-6-10-14(16)17-12-13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-12H2 |
Clave InChI |
PMEWCSIUDOWHBK-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]CCCCCC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


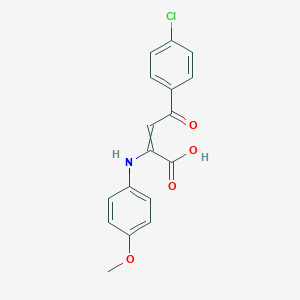
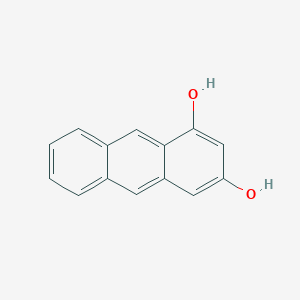
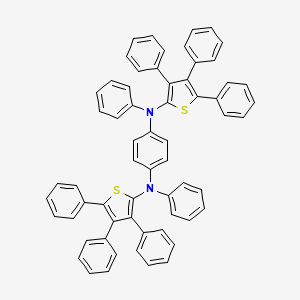
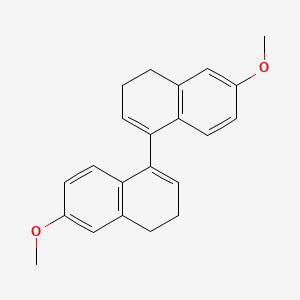
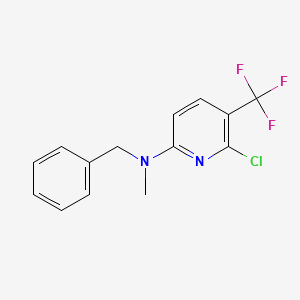
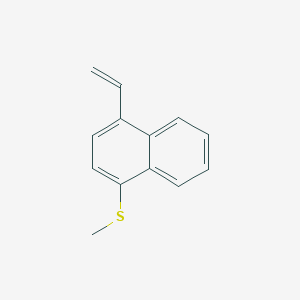
![7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one](/img/structure/B14243485.png)
![N-[2-(3-Chlorophenyl)propan-2-yl]-N'-phenylurea](/img/structure/B14243489.png)
![1-(Pyrazin-2-yl)-N,N-bis[(pyrazin-2-yl)methyl]methanamine](/img/structure/B14243499.png)
![5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine](/img/structure/B14243502.png)
![4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B14243507.png)
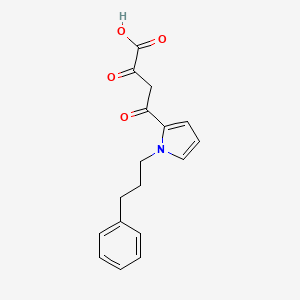
![4-[3-Oxo-3-(pyridin-2-yl)prop-1-en-1-yl]benzonitrile](/img/structure/B14243518.png)
